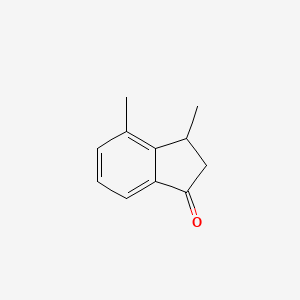

3,4-dimethyl-2,3-dihydro-1H-inden-1-one

Description

3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is a bicyclic ketone featuring a fused indane core with methyl substituents at positions 3 and 3. Its molecular formula is C₁₁H₁₂O (molecular weight: 160.22 g/mol), and it belongs to the class of dihydroindenones, which are widely studied for their pharmacological and synthetic utility . This compound shares structural similarities with other indanone derivatives, such as 6,7-dimethyl-2,3-dihydro-1H-inden-1-one and 4,5-dimethyl-2,3-dihydro-1H-inden-1-one, which differ in the positions of methyl groups on the aromatic ring . The 3,4-dimethyl substitution pattern may influence steric and electronic properties, impacting reactivity and biological activity.

Properties

IUPAC Name |

3,4-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-4-3-5-9-10(12)6-8(2)11(7)9/h3-5,8H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXQBKMPSGEDSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC(=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2,3-dihydro-1H-inden-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene with succinic anhydride, followed by cyclization and reduction steps. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The cyclization step can be achieved using acidic conditions, and the final reduction step often employs a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 3,4-dimethylphthalic acid or 3,4-dimethylbenzaldehyde.

Reduction: Formation of 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol.

Substitution: Formation of halogenated derivatives like 3,4-dimethyl-5-bromo-2,3-dihydro-1H-inden-1-one.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

3,4-Dimethyl-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and other fine chemicals. For instance, it can be reduced to form 3,4-dimethyl-2,3-dihydro-1H-inden-1-ol using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it effectively inhibits the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values against several pathogens are as follows:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest its potential as a candidate for developing new antimicrobial agents.

Medicinal Applications

Therapeutic Potential:

The compound is being explored for its therapeutic effects in treating various diseases. Its unique hydroxyl group allows it to interact with biological molecules, potentially affecting enzyme activity and cellular processes. This interaction may lead to the development of drugs targeting specific pathways involved in disease mechanisms .

Industrial Uses

Fragrance and Flavor Production:

In the industrial sector, this compound is utilized in the production of fragrances and flavors. Its unique chemical properties make it suitable for creating complex scents and tastes in consumer products .

Case Studies

Several case studies highlight the applications of this compound in research:

-

Synthesis of Indanone Derivatives:

A study demonstrated the oxidative free radical addition of dimedone to related olefins to synthesize novel indanone-based spiro compounds. This process showcases the versatility of this compound as a precursor for more complex structures . -

Pharmacological Investigations:

Investigations into its pharmacological properties revealed promising results regarding its antioxidant capabilities and potential for use in drug formulations aimed at combating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of 3,4-dimethyl-2,3-dihydro-1H-inden-1-one:

Key Observations :

- Methyl group positioning (e.g., 3,4 vs.

- Hydroxy and halogen substituents (e.g., in DDI) enhance bioactivity, as seen in Topoisomerase II inhibition and allelopathic effects .

Key Findings :

- The 3-hydroxy-5-isopropyl derivative exhibits potent allelopathic activity, suggesting methyl and hydroxy groups enhance phytotoxicity .

- Substituted benzylidene derivatives (e.g., DDI) show promise in targeting Topoisomerase IIα, a cancer therapy target .

- Anti-inflammatory dihydroindenones with hydroxy-methoxybenzylidene moieties highlight the role of aromatic substituents in modulating immune responses .

Key Insights :

- Friedel-Crafts acylation is a common route for indanone synthesis but may require optimization for sterically hindered derivatives .

- Palladium-catalyzed cascades offer high diastereoselectivity and atom economy for complex substitutions .

Biological Activity

3,4-Dimethyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and industrial chemistry.

This compound is characterized by its unique structure, which includes a diketone functional group. This structure allows for various chemical reactions that can be exploited in synthetic applications.

| Property | Description |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| Melting Point | 60-62 °C |

| Solubility | Soluble in organic solvents |

| Reactions | Oxidation, Reduction, Substitution |

| Oxidation Products | 3,4-Dimethylphthalic acid |

| Reduction Products | 3,4-Dimethyl-2,3-dihydro-1H-inden-1-ol |

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compounds were found to enhance caspase activity significantly at concentrations around 10 µM .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. It may bind to enzymes or receptors that modulate their activity, potentially affecting cellular processes such as apoptosis and microbial resistance. The precise molecular mechanisms remain an area of ongoing research.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes |

| Receptor Modulation | Alters receptor activity |

| Apoptosis Induction | Promotes programmed cell death |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at the University of Chemistry, the antimicrobial efficacy of this compound was tested against various pathogens. The results indicated a strong correlation between the structural modifications of the compound and its antimicrobial potency .

Case Study 2: Cancer Cell Apoptosis

A recent publication highlighted the effectiveness of a synthesized analog of this compound in inducing apoptosis in MDA-MB-231 cells. The study reported morphological changes and increased caspase activity at low concentrations (around 10 µM), suggesting potential for development into therapeutic agents for breast cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.